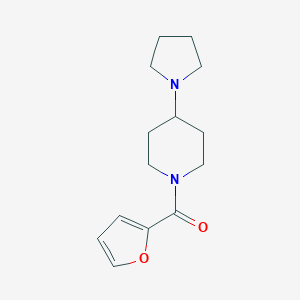![molecular formula C22H23ClN2O2 B247260 (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective blocker of the Kv7.2/7.3 potassium channels, which play a crucial role in the regulation of neuronal excitability.
Mechanism of Action
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone acts as a potent and selective blocker of the Kv7.2/7.3 potassium channels. These channels play a crucial role in regulating the resting membrane potential of neurons and controlling their excitability. By blocking these channels, (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone reduces the excitability of neurons and suppresses epileptic seizures.
Biochemical and Physiological Effects:
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It reduces neuronal excitability, suppresses epileptic seizures, and reduces pain perception. It also has effects on cardiovascular function, insulin secretion, and other physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone in lab experiments is its potency and selectivity. It is a highly specific blocker of Kv7.2/7.3 channels, which makes it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a prolonged period of time.
Future Directions
There are several future directions for research involving (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective Kv7.2/7.3 channel blockers. Another area of interest is the investigation of the role of Kv7.2/7.3 channels in other physiological processes, such as learning and memory, and the development of new therapeutic strategies based on these findings. Finally, the use of (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone in combination with other drugs or therapies may also be explored as a way to enhance its effectiveness.
Synthesis Methods
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 3-chloroaniline with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid, which leads to the formation of 3-(3-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid. The acid is then converted into the corresponding acid chloride, which is reacted with piperidine to yield (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone.
Scientific Research Applications
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone has been used extensively in scientific research to study the role of Kv7.2/7.3 potassium channels in various physiological and pathological processes. It has been shown to be effective in reducing neuronal excitability and suppressing epileptic seizures. (3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone has also been used to investigate the role of Kv7.2/7.3 channels in pain perception, cardiovascular function, and insulin secretion.
properties
Product Name |
(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone |
|---|---|
Molecular Formula |
C22H23ClN2O2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
[1-(3-chlorobenzoyl)piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C22H23ClN2O2/c23-20-9-3-7-17(13-20)21(26)24-11-4-8-19(15-24)22(27)25-12-10-16-5-1-2-6-18(16)14-25/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 |
InChI Key |
DCYMEPHTBSXXIG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
![ethyl 4-(4-(4-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247188.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)